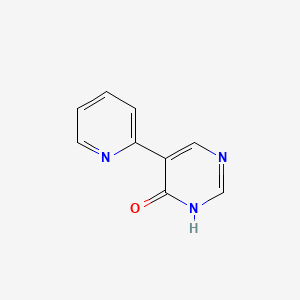![molecular formula C9H21N5 B12905382 Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- CAS No. 68310-68-9](/img/structure/B12905382.png)
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is an organic compound with the molecular formula C9H21N5. It is a colorless liquid with a slightly pungent odor and is soluble in water, methanol, and ethanol. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is typically synthesized through a series of chemical reactions. One common method involves the reaction of 2-[(2-aminoethyl)amino]ethylamine with acrylonitrile, followed by continuous ethylation reactions to obtain the target compound . The reaction conditions usually involve moderate temperatures and the use of solvents like water or methanol.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves large-scale chemical reactors and controlled environments to ensure high yield and purity. The process may include steps like distillation and purification to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves its ability to form stable complexes with metal ions. The compound’s multiple amine groups allow it to act as a chelating agent, binding to metal ions and forming stable structures. This property is utilized in various applications, including catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Another compound with multiple amine groups, used as a chelating agent and in the production of resins.
Triethylenetetramine: Similar in structure, used in similar applications as a chelating agent and in polymer chemistry.
Uniqueness
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelation properties .
Propriétés
Numéro CAS |
68310-68-9 |
|---|---|
Formule moléculaire |
C9H21N5 |
Poids moléculaire |
199.30 g/mol |
Nom IUPAC |
3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C9H21N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1,3-9,11H2 |
Clé InChI |
IHUXKNVDSOLKCH-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


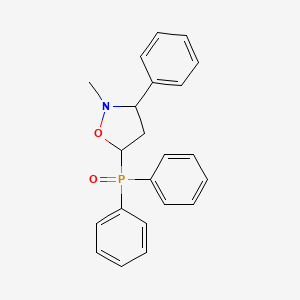
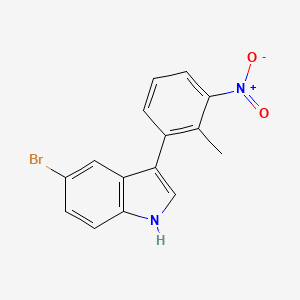

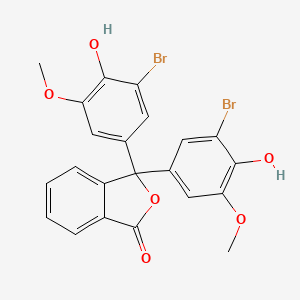
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)

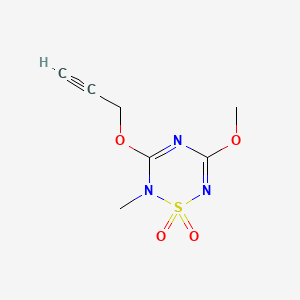

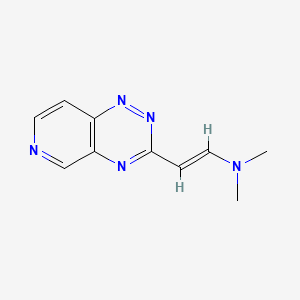

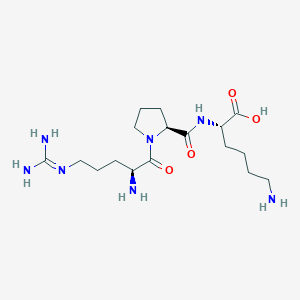
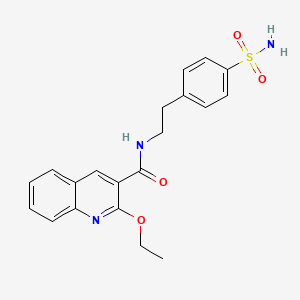
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
